N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenoxy)acetamide N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15285640
InChI: InChI=1S/C19H24N2O5/c1-23-15-4-6-16(7-5-15)26-14-19(22)20-13-17(18-3-2-10-25-18)21-8-11-24-12-9-21/h2-7,10,17H,8-9,11-14H2,1H3,(H,20,22)
SMILES:
Molecular Formula: C19H24N2O5
Molecular Weight: 360.4 g/mol

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenoxy)acetamide

CAS No.:

Cat. No.: VC15285640

Molecular Formula: C19H24N2O5

Molecular Weight: 360.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenoxy)acetamide -

Specification

Molecular Formula C19H24N2O5
Molecular Weight 360.4 g/mol
IUPAC Name N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2-(4-methoxyphenoxy)acetamide
Standard InChI InChI=1S/C19H24N2O5/c1-23-15-4-6-16(7-5-15)26-14-19(22)20-13-17(18-3-2-10-25-18)21-8-11-24-12-9-21/h2-7,10,17H,8-9,11-14H2,1H3,(H,20,22)
Standard InChI Key LPZFRBVPBHCBNB-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CO2)N3CCOCC3

Introduction

Molecular Information

  • IUPAC Name: N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenoxy)acetamide

  • Molecular Formula: C16H20N2O5

  • Molecular Weight: Approximately 320.34 g/mol

  • Structure:

    • Contains a furan ring, a morpholine group, and a methoxyphenoxyacetamide moiety.

    • The compound exhibits both hydrophilic and hydrophobic properties due to its morpholine group (hydrophilic) and aromatic rings (hydrophobic).

Synthesis

The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenoxy)acetamide typically involves multi-step organic reactions:

  • Starting Materials:

    • Furan derivatives.

    • Morpholine.

    • 4-Methoxyphenol.

    • Chloroacetic acid or acetic anhydride.

  • Reaction Steps:

    • Formation of the furan-morpholine intermediate via alkylation or condensation.

    • Etherification of 4-methoxyphenol with chloroacetic acid to form the phenoxyacetic acid derivative.

    • Coupling of the intermediate with the phenoxyacetic acid derivative using coupling agents like carbodiimides or acid chlorides.

  • Purification:

    • Typically performed through recrystallization or chromatographic techniques to isolate the pure compound.

Potential Applications

Compounds with similar structures have been studied for their pharmacological properties, including:

  • Antimicrobial Activity: The furan ring is known for its antimicrobial properties, which may inhibit bacterial or fungal growth.

  • Anticancer Potential: Aromatic amides often exhibit cytotoxicity against cancer cells.

  • CNS Activity: Morpholine derivatives are explored for their effects on the central nervous system (e.g., as antidepressants or anxiolytics).

Mechanism of Action

While specific data on this compound is limited, its structure suggests possible interactions with biological targets such as:

  • Enzymes with amide-binding domains.

  • Receptors interacting with heterocyclic or aromatic groups.

  • Membrane proteins due to its amphiphilic nature.

Research Context

While specific research on this exact compound is scarce, it aligns structurally with other compounds studied for medicinal purposes:

  • Phenoxyacetamides: Known for antitubercular and antimicrobial activities .

  • Morpholine Derivatives: Explored for CNS-related drug development .

  • Furan Compounds: Investigated for their role in anticancer and antifungal therapies .

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